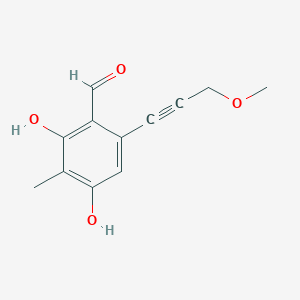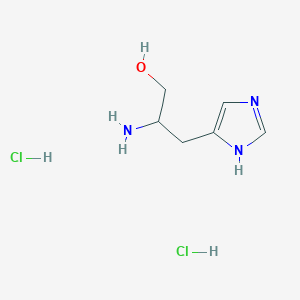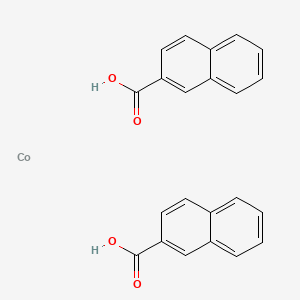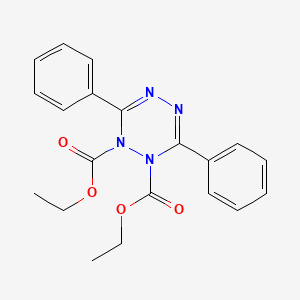
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl groups, a methoxy group, and a propynyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Functional Group Introduction: Hydroxyl groups are introduced at the 2 and 4 positions through hydroxylation reactions.
Propynyl Group Addition: The propynyl group is added via a propargylation reaction, often using propargyl bromide as a reagent.
Methoxy Group Introduction: The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate.
Final Product Formation: The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzoic acid.
Reduction: 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituents used.
Applications De Recherche Scientifique
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propynyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-3-methylbenzaldehyde: Lacks the propynyl and methoxy groups, resulting in different chemical properties and reactivity.
2,4-Dihydroxy-6-methylbenzaldehyde: Lacks the propynyl and methoxy groups, leading to variations in its biological activity and applications.
3-Methoxy-4-hydroxybenzaldehyde:
Uniqueness
2,4-Dihydroxy-6-(3-methoxy-1-propyn-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the propynyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
685895-62-9 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-(3-methoxyprop-1-ynyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H12O4/c1-8-11(14)6-9(4-3-5-16-2)10(7-13)12(8)15/h6-7,14-15H,5H2,1-2H3 |
Clé InChI |
NVAMCAUNVWYMKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1O)C=O)C#CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)


![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)





![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
